molecular formula C25H16ClN5O2 B11269108 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11269108
M. Wt: 453.9 g/mol
InChI Key: GOMGGGIWGHMUIB-UHFFFAOYSA-N
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Description

The compound 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule featuring multiple aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzonitrile, naphthalene derivatives, and hydrazine.

    Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is formed through the cyclization of an amidoxime intermediate, which is prepared by reacting 2-chlorobenzonitrile with hydroxylamine.

    Pyrazolo[1,5-a]pyrazin-4(5H)-one Core: The core structure is synthesized by reacting the oxadiazole derivative with a naphthalene-based hydrazine derivative under acidic or basic conditions to promote cyclization.

    Final Coupling: The final step involves coupling the oxadiazole and pyrazolo[1,5-a]pyrazin-4(5H)-one fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, especially the chlorophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Oxidized derivatives of the naphthalene ring.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and developing new drugs.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism by which 5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Fluorescent Probes: The compound’s structure allows it to fluoresce under certain conditions, making it useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Chlorine Substitution: The presence of the chlorine atom in the compound provides unique electronic properties that can influence its reactivity and interactions with biological targets.

    Structural Complexity: The combination of multiple aromatic and heterocyclic rings makes it a versatile compound for various applications.

5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H16ClN5O2

Molecular Weight

453.9 g/mol

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H16ClN5O2/c26-20-11-4-3-9-19(20)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)18-10-5-7-16-6-1-2-8-17(16)18/h1-14H,15H2

InChI Key

GOMGGGIWGHMUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=CC=C6Cl

Origin of Product

United States

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